molecular formula C9H17Cl3N4O B7970849 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate

1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate

Cat. No.: B7970849
M. Wt: 303.6 g/mol
InChI Key: PFBBNYFZYYXDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a chloropyridazine moiety

Preparation Methods

The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate typically involves multiple steps. One common synthetic route starts with the chlorination of pyridazine to form 6-chloropyridazine. This intermediate is then reacted with piperidine to yield 1-(6-Chloropyridazin-3-yl)piperidine. The final step involves the amination of the piperidine ring to introduce the amine group, followed by the formation of the dihydrochloride salt and hydration to obtain the hydrate form .

Chemical Reactions Analysis

1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is employed in studies investigating the biological activity of heterocyclic compounds, including their interactions with enzymes and receptors.

    Chemical Research: It serves as a building block in the synthesis of more complex molecules for chemical research and development.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, particularly those involved in neurotransmission. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate can be compared with other similar compounds, such as:

    1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound features a hydroxyl group instead of an amine group on the piperidine ring. It has different chemical reactivity and biological activity.

    1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride hydrate form, which can influence its solubility, stability, and reactivity.

Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidin-4-amine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.2ClH.H2O/c10-8-1-2-9(13-12-8)14-5-3-7(11)4-6-14;;;/h1-2,7H,3-6,11H2;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBBNYFZYYXDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NN=C(C=C2)Cl.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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